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Sigma-1 receptor antagonist 2

Cat. No.: B2452800
M. Wt: 375.9 g/mol
InChI Key: FAEOHCOAHZFOEX-UHFFFAOYSA-N
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Description

Overview of the Sigma-1 Receptor as a Unique Chaperone Protein in Cellular Homeostasis

The sigma-1 receptor (S1R) is a unique protein primarily located at the endoplasmic reticulum (ER), particularly at the specialized membrane interface between the ER and mitochondria (MAM). wikipedia.orgfrontiersin.org Initially misidentified as an opioid receptor, it is now understood to be a distinct, ligand-operated chaperone protein. scirp.orgfrontiersin.org Unlike classical receptors that initiate signaling cascades upon ligand binding, the S1R's main function is to ensure the correct folding and stability of other proteins and to modulate intercellular signaling, thereby playing a critical role in maintaining cellular homeostasis. scirp.orgnih.gov

At a resting state, the S1R is often bound to another chaperone, the Binding-immunoglobulin Protein (BiP). frontiersin.org Upon stimulation by endogenous ligands or cellular stress, the S1R dissociates from BiP and can interact with a wide array of "client" proteins. frontiersin.orgfrontiersin.org This chaperone activity is crucial for several cellular functions:

Calcium Signaling: The S1R modulates calcium (Ca2+) exchange between the ER and mitochondria, which is vital for cellular energy production and preventing cell death pathways. frontiersin.orgnih.gov

Ion Channel Regulation: It directly interacts with and modulates the activity of various ion channels, including potassium, calcium, and NMDA receptors, thereby influencing neuronal excitability. wikipedia.orgfrontiersin.orgnih.gov

ER Stress Response: By stabilizing key proteins and modulating calcium levels, the S1R helps mitigate the effects of ER stress, a condition where unfolded or misfolded proteins accumulate, which can lead to cell death. frontiersin.orgnih.gov

This central role in regulating fundamental cellular processes makes the S1R a protein of significant interest in understanding both normal physiology and various disease states. scirp.orgnih.gov

Conceptual Framework of Sigma-1 Receptor Antagonism

Sigma-1 receptor antagonism refers to the process where a molecule, known as an antagonist, binds to the S1R but does not activate it. Instead, it blocks or dampens the receptor's ability to perform its chaperone functions. nih.govnih.gov These antagonists effectively lock the S1R in an inactive state, preventing it from dissociating from its partner proteins like BiP or from interacting with its various client proteins. frontiersin.orgnih.gov

The mechanism of antagonism can be visualized as an "off switch." While agonists (activators) cause the S1R to become active and move to chaperone other proteins, antagonists occupy the binding site without initiating this process. frontiersin.orgnih.gov This action effectively inhibits the downstream consequences of S1R activation. For example, by preventing the S1R from modulating NMDA receptors or certain ion channels, antagonists can reduce neuronal hyperexcitability, a key factor in neuropathic pain. nih.govacs.org The development of highly selective S1R antagonists allows researchers to specifically probe and inhibit these pathways.

Significance of Sigma-1 Receptor Antagonists in Preclinical Therapeutic Exploration

The ability to modulate the S1R's activity with specific antagonists has opened up significant avenues for preclinical research across a spectrum of conditions characterized by cellular stress and neuronal dysregulation. Overwhelming preclinical evidence has highlighted the role of S1R in pain, leading to the development of selective antagonists for pain treatment. nih.gov These compounds are being investigated for their potential to treat various disorders, most notably:

Neuropathic Pain: This is one of the most extensively studied areas for S1R antagonists. nih.gov Research in animal models of diabetic neuropathy, chemotherapy-induced neuropathy, and nerve injury has shown that S1R antagonists can produce significant pain-relieving effects. researchwithrutgers.comoup.comexplorationpub.com They are thought to work by dampening the pain signal amplification that occurs in these chronic conditions. nih.govacs.org

Neurodegenerative Diseases: Given the S1R's role in managing protein misfolding and cellular stress, its modulation is being explored in conditions like Alzheimer's disease, Parkinson's disease, and ALS. nih.govnih.gov

Inflammatory and Ischemic Pain: Studies have also shown that S1R antagonists can reduce pain in models of inflammation and pain resulting from lack of blood flow. nih.gov

The therapeutic promise of this class of compounds is underscored by robust preclinical data. For instance, a well-characterized S1R antagonist has demonstrated dose-dependent analgesic activity in multiple preclinical models of neuropathic pain. prnewswire.com This has paved the way for clinical trials to assess their efficacy in humans. prnewswire.comwikipedia.org

Detailed Research Findings

The following tables present representative data from preclinical studies on a key S1R antagonist, illustrating its pharmacological profile and efficacy in models of neuropathic pain.

Table 1: Receptor Binding Affinity

This table shows the binding affinity (Ki), a measure of how tightly the antagonist binds to its target. A lower Ki value indicates a stronger binding affinity. The data demonstrates high potency and selectivity for the sigma-1 receptor over the sigma-2 receptor and other targets.

TargetBinding Affinity (Ki) in nM
Sigma-1 Receptor (S1R)17.0
Sigma-2 Receptor (S2R)>1,000
Other Receptors/Enzymes (Panel of 170)>1,000
Data sourced from studies on the selective antagonist E-52862. explorationpub.comwikipedia.org

Table 2: Efficacy in Preclinical Neuropathic Pain Model

This table summarizes the dose-dependent effect of an S1R antagonist in a preclinical model of nerve injury-induced mechanical hypersensitivity (allodynia). The effective dose 50 (ED50) represents the dose required to achieve 50% of the maximum pain-relieving effect.

Preclinical ModelEffect MeasuredEfficacy (ED50)
Partial Sciatic Nerve Ligation (PSNL)Reversal of Mechanical Hypersensitivity35.8 mg/kg
Data from a study evaluating the antagonist E-52862 in a mouse model. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26ClN3O2 B2452800 Sigma-1 receptor antagonist 2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(4-methoxyphenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O2/c1-15-18(21)20(26-14-6-13-24-11-4-3-5-12-24)23-19(22-15)16-7-9-17(25-2)10-8-16/h7-10H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEOHCOAHZFOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)OC)OCCCN3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Pharmacology of Sigma 1 Receptor Antagonists

Subcellular Localization and Dynamic Trafficking Modulation

The sigma-1 receptor is a unique intracellular protein with dynamic localization, and its antagonists can influence its distribution within the cell.

The sigma-1 receptor is predominantly localized to the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM). nih.govnih.govnih.govnih.govresearchgate.net The MAM is a critical subcellular domain for intercellular communication, particularly in regulating calcium signaling between the ER and mitochondria. nih.govoup.com

At the MAM, the sigma-1 receptor is known to interact with another ER chaperone protein called BiP (Binding immunoglobulin Protein). nih.gov In its inactive state, or when bound by an antagonist like NE-100, the sigma-1 receptor remains associated with BiP. researchgate.netnih.govresearchgate.net This interaction is thought to prevent the translocation of the sigma-1 receptor. nih.gov

Upon stimulation with agonists, the sigma-1 receptor can dissociate from BiP and translocate to other cellular compartments, including the plasma membrane and the nuclear envelope. nih.govresearchgate.netnih.gov This translocation allows the sigma-1 receptor to interact with and modulate the function of various ion channels and receptors at the plasma membrane. nih.govnih.gov

Sigma-1 receptor antagonists, by stabilizing the receptor's interaction with BiP at the ER, are thought to inhibit this agonist-induced translocation. researchgate.netnih.gov For example, the antagonist NE-100 has been shown to block the dissociation of the sigma-1 receptor from BiP. researchgate.netnih.gov Studies have also shown that sigma-1 receptors are present in the inner and outer membranes of the nuclear envelope. nih.govnih.gov The modulation of sigma-1 receptor trafficking by antagonists has significant implications for their pharmacological effects, as it can prevent the receptor from interacting with its downstream effectors in other cellular locations.

Influence on Sigma-1 Receptor Oligomerization States

The Sigma-1 receptor (S1R) exists in various oligomeric forms within living cells, including monomers, dimers, and higher-order structures. nih.govresearchgate.net These different oligomerization states are believed to play a crucial role in regulating the receptor's function. nih.govresearchgate.net The binding of ligands, both agonists and antagonists, can significantly influence the equilibrium between these states.

Studies have shown that S1R antagonists tend to favor the formation and stabilization of higher-order oligomers. nih.govresearchgate.netnih.gov For instance, the antagonist haloperidol (B65202) has been observed to promote the formation of these larger receptor complexes. nih.govresearchgate.net This stabilization of higher-order oligomers by antagonists may prevent the receptor from interacting with its various client proteins, thereby inhibiting its downstream signaling functions. nih.gov

In contrast, S1R agonists have been shown to favor the prevalence of smaller oligomeric forms, such as monomers and dimers. nih.govresearchgate.net For example, the agonist (+)-pentazocine promotes the dissociation of higher-order oligomers into these smaller, more active units. nih.gov This shift towards monomeric and dimeric states is thought to be a key step in the activation of the S1R's chaperone activity, allowing it to interact with and modulate the function of various "client" proteins.

The dynamic interplay between S1R oligomerization and ligand binding provides a sophisticated mechanism for regulating the receptor's diverse cellular functions. The ability of antagonists to lock the receptor in a higher-order, potentially inactive state, versus the ability of agonists to promote the formation of smaller, active units, highlights the complexity of S1R pharmacology.

Table 1: Influence of Ligands on Sigma-1 Receptor Oligomerization
Ligand TypeEffect on OligomerizationPredominant FormsExample Ligand
AntagonistFavors higher-order oligomersTetramers, Hexamers, OctamersHaloperidol
AgonistFavors smaller oligomersMonomers, Dimers(+)-Pentazocine

Mechanisms of Action and Downstream Signaling Pathways

The Sigma-1 receptor (S1R) is a unique ligand-operated molecular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface. wikipedia.orgnih.govnih.gov Its mechanism of action involves modulating the function of numerous "client" proteins through direct protein-protein interactions, thereby influencing a wide array of downstream signaling pathways.

Modulation of Protein-Protein Interactions (Chaperone Function)

The chaperone activity of the S1R is central to its function. nih.gov In a resting state, S1R is often associated with the binding immunoglobulin protein (BiP), another ER-resident chaperone. frontiersin.orgnih.gov Upon stimulation by agonist ligands, the S1R dissociates from BiP, allowing it to interact with and modulate various client proteins. nih.govfrontiersin.org Antagonists, conversely, can prevent this dissociation and may promote the formation of higher-order S1R oligomers, thereby inhibiting its chaperone activity. nih.gov

The S1R's chaperone function extends to a diverse range of proteins, including ion channels, G-protein coupled receptors, and kinases. nih.govfrontiersin.org By directly interacting with these proteins, S1R can influence their folding, stability, trafficking, and function. biorxiv.org This modulation of protein-protein interactions is a key mechanism through which S1R antagonists exert their effects, by preventing the receptor from engaging with its client proteins and initiating downstream signaling events.

Regulation of Ion Channels

A significant aspect of S1R's function is its ability to regulate the activity of various ion channels, a process that can be inhibited by S1R antagonists. nih.govacs.org This regulation occurs through direct physical interactions between the S1R and the ion channel proteins. frontiersin.orgfrontiersin.org

Potassium (K+) Channels: The S1R has been shown to interact with and modulate several types of voltage-gated potassium (Kv) channels, including Kv1.3, Kv1.4, and Kv1.5. wikipedia.orgnih.govelsevierpure.com This interaction can alter the kinetics of the channels. nih.govelsevierpure.com S1R antagonists can block the modulatory effects of S1R on these channels.

Sodium (Na+) Channels: S1R ligands have been shown to inhibit voltage-gated sodium (Nav) channels. nih.govfrontiersin.org For example, the S1R has been found to interact with Nav1.5 channels. frontiersin.org While some studies suggest that S1R agonists directly inhibit Nav channel currents, others indicate that this inhibition may be independent of the S1R itself. semanticscholar.org

Calcium (Ca2+) Channels: The S1R regulates voltage-gated calcium channels (VGCCs). nih.govarvojournals.org Specifically, it has been shown to directly interact with L-type VGCCs. nih.govarvojournals.orgarvojournals.org S1R agonists can inhibit calcium influx through these channels, and this effect can be reversed by S1R antagonists like BD1047. nih.govarvojournals.orgnih.gov

Table 2: Sigma-1 Receptor Antagonist Effects on Voltage-Gated Ion Channels
Ion ChannelEffect of S1R AntagonistInteracting S1R Ligands
Potassium (K+) Channels (e.g., Kv1.3, Kv1.4, Kv1.5)Blocks S1R-mediated modulation of channel kineticsHaloperidol
Sodium (Na+) Channels (e.g., Nav1.5)Reverses agonist-induced inhibitionBD1047, NE-100
Calcium (Ca2+) Channels (e.g., L-type)Reverses agonist-induced inhibition of Ca2+ influxBD1047

N-methyl-D-aspartate (NMDA) Receptors: The S1R is a known modulator of NMDA receptor function. nih.gov It can enhance NMDA receptor activity, leading to increased calcium influx. nih.gov S1R antagonists can prevent this potentiation. nih.gov For instance, the antagonist BD1047 has been shown to attenuate the phosphorylation of the NMDA receptor subunit 1 (NR1) that is induced by S1R agonists. nih.gov This suggests that S1R antagonists can interfere with the physical and functional coupling between the S1R and NMDA receptors. acs.orgoup.com

Inositol 1,4,5-trisphosphate (IP3) Receptors: The S1R plays a crucial role in regulating calcium signaling from the ER through its interaction with IP3 receptors. wikipedia.orgnih.gov Under normal conditions, S1R chaperones the IP3 receptor to ensure proper calcium signaling between the ER and mitochondria. nih.govresearchgate.net S1R agonists facilitate the association of S1R with IP3 receptors, while antagonists block this action. nih.gov By preventing the S1R from interacting with IP3 receptors, antagonists can disrupt this critical intracellular calcium signaling pathway. nih.govmdpi.com

The S1R has been shown to interact with and modulate the function of several members of the Transient Receptor Potential (TRP) channel family, including TRPA1, TRPV1, and TRPM8. frontiersin.orgnih.govresearchgate.net S1R antagonists can influence these interactions. For example, the antagonist S1RA has been found to reduce the trafficking of TRPA1 channels to the plasma membrane. csic.es Furthermore, antagonists like BD1063 and BD1047 have been shown to inhibit calcium entry through TRPC5 channels. nih.gov The effects of S1R antagonists on TRP channels can be complex, with some studies suggesting that these ligands may act directly on the channels, independent of the S1R. nih.gov

Interaction with Neurotransmitter Systems

Sigma-1 receptor (S1R) antagonists exert significant modulatory effects across various neurotransmitter systems. These interactions are complex and play a crucial role in the potential therapeutic applications of these compounds. By blocking the function of S1Rs, these antagonists can alter the release, reuptake, and receptor-mediated signaling of key neurotransmitters, including glutamate (B1630785), serotonin (B10506), dopamine (B1211576), and GABA.

Sigma-1 receptor antagonists modulate the glutamatergic system, which is central to synaptic plasticity, learning, and memory. Their interaction primarily involves the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Blockade of S1Rs has been shown to attenuate the phosphorylation of the NMDA receptor subunit 1 (GluN1), an effect observed in studies on pain. nih.gov For instance, the S1R antagonist BD1047 can block the potentiation of NMDA receptor function that is typically induced by S1R agonists. nih.govjneurosci.org This suggests that S1R antagonists can inhibit NMDA receptor activity. acs.org The antagonist NE-100 has been observed to decrease the KCl- and FCCP-induced transporter-mediated release of glutamate from presynaptic nerve terminals. rsu.lvnih.gov Furthermore, studies have shown that S1R antagonists decrease glutamate release while affecting GABA in a more complex, dose-dependent manner. nih.govfrontiersin.org This modulation of NMDA receptor signaling and glutamate release is a key mechanism underlying the effects of S1R antagonists. nih.gov

S1R Antagonist Effect on Glutamatergic System Research Finding
BD1047 Attenuates NMDA receptor phosphorylationIn mice, intrathecal treatment with BD1047 reduced formalin-induced pain and the associated phosphorylation of the NMDA receptor subunit 1. nih.gov
BD1047, BD1063 Abolish agonist-induced effects on NMDA receptorsThese antagonists prevent the increased expression of GluN2A and GluN2B subunits and their interaction with S1Rs that is caused by S1R agonists. jneurosci.org
NE-100 Decreases glutamate uptake and releaseNE-100 at concentrations of 10–100 μM decreased L-[14C]glutamate uptake in rat brain nerve terminals. It also decreased the KCl-evoked exocytotic release of glutamate. rsu.lvnih.gov

Sigma-1 receptor antagonists can influence the serotonergic system, which is critically involved in mood regulation. Evidence from electrophysiological studies indicates that S1R antagonists can prevent the increase in the firing rate of serotonin (5-HT) neurons in the dorsal raphe nucleus (DRN) that is induced by S1R agonists. nih.govnih.gov

For example, the selective S1R antagonist NE-100 was shown to completely prevent the increased firing rates of 5-HT neurons caused by short- and long-term treatment with the S1R agonist (+)-pentazocine. nih.gov This demonstrates that the modulatory effect of certain ligands on serotonergic activity is mediated specifically through the sigma-1 receptor. nih.gov Similarly, the antagonist BD-1047 has been shown to counteract the antidepressant-like effects induced by the co-administration of certain serotonergic agents, further highlighting the interaction between S1Rs and the 5-HT system. nih.gov This modulation may occur through a "long feedback loop" where S1Rs influence NMDA receptor responses, which in turn modulate serotonergic neurotransmission in the DRN. frontiersin.orgnih.gov

S1R Antagonist Effect on Serotonergic System Research Finding
NE-100 Prevents agonist-induced increase in 5-HT neuron firingCo-administration of NE-100 (10 mg/kg/day) with (+)-pentazocine prevented the increase in the firing activity of DRN 5-HT neurons in rats. nih.gov
NE-100 Blocks potentiation of neurite outgrowthThe potentiation of NGF-induced neurite outgrowth by antidepressants like fluvoxamine (B1237835) was antagonized by NE-100. nih.gov
BD-1047 Counteracts antidepressant-like effectsBD-1047 counteracted the antidepressant-like effect induced by the co-administration of pramipexole (B1678040) and the SSRI sertraline (B1200038) in behavioral models. nih.gov

The interplay between sigma-1 receptors and the dopaminergic system is significant, particularly in the context of stimulant abuse and certain psychiatric disorders. S1R antagonists have been shown to modulate dopamine neurotransmission and can reverse the behavioral effects of dopamine receptor agonists. frontiersin.orgtandfonline.com

Research indicates that S1Rs are associated with dopamine D1 and D2 receptors. tandfonline.com The antidepressant-like effects of the D2/D3 dopamine receptor agonist ropinirole (B1195838), for instance, were attenuated by S1R antagonists like BD-1047 and progesterone, suggesting that S1Rs can enhance dopaminergic neurotransmission. frontiersin.orgtandfonline.com Furthermore, S1R antagonists can block the hyperlocomotion and sensitization effects of cocaine. nih.gov The specific antagonist CM304 has been shown to block the ability of S1R agonists to potentiate cocaine-induced changes in the conformation of the dopamine transporter (DAT). nih.gov

S1R Antagonist Effect on Dopaminergic System Research Finding
BD-1047 Reverses effects of dopamine uptake inhibitorsThe anti-immobility action induced by bupropion (B1668061) was blocked by the S1R antagonist BD-1047. nih.gov
BD-1047, Progesterone Attenuate effects of D2/D3 receptor agonistsThe reduced immobility time exhibited by ropinirole in behavioral tests was attenuated by S1R antagonists. frontiersin.org
Haloperidol Reverses effects of D2/D3 receptor agonistsHaloperidol, which has S1R antagonist properties, reversed the antidepressant effects of the D2/D3 agonist ropinirole. tandfonline.com
CM304 Blocks agonist potentiation of cocaine effects on DATCM304 blocked the potentiation of cocaine-induced conformational changes in the dopamine transporter that was caused by S1R agonists. nih.gov

Sigma-1 receptor antagonists also modulate the principal inhibitory neurotransmitter system in the brain, the GABAergic system. The interaction is complex, with antagonists affecting GABA uptake, release, and receptor function. nih.govfrontiersin.org

The S1R antagonist NE-100 has been shown to have a biphasic effect on GABA uptake in rat brain nerve terminals; at low concentrations (1 and 10 μM), it increased the rate of GABA uptake, while at higher concentrations (50 and 100 μM), it decreased the uptake rate. rsu.lvnih.gov This antagonist also decreased the KCl-evoked exocytotic release of GABA. rsu.lvmdpi.com Studies have found that S1R antagonists like BD-1047 and NE-100 can attenuate the pharmacological effects of positive allosteric modulators of GABA-A receptors, such as benzodiazepines. mdpi.com Repeated inhibition of S1Rs in the nucleus accumbens has been linked to a reduction in GABA-A receptor expression. nih.gov

S1R Antagonist Effect on GABAergic System Research Finding
NE-100 Biphasic effect on GABA uptakeAt 1-10 μM, NE-100 increased synaptosomal [3H]GABA uptake, whereas at 50-100 μM, it decreased the uptake rate. rsu.lvnih.govnih.govfrontiersin.org
NE-100 Decreases GABA releaseNE-100 (10–100 μM) decreased the KCl-evoked exocytotic release of [3H]GABA from nerve terminals. mdpi.com
BD-1047, NE-100 Attenuate GABA-A modulator effectsThese antagonists were found to attenuate the anxiolytic effects of diazepam and phenazepam in mice. mdpi.com

Modulation of Cellular Stress Responses

Sigma-1 receptors are recognized as ligand-regulated molecular chaperones located at the endoplasmic reticulum (ER), a critical site for protein folding and cellular stress responses. nih.govnih.gov S1R antagonists can significantly modulate these pathways.

The ER is central to maintaining cellular homeostasis. When misfolded proteins accumulate, a state of ER stress occurs, triggering the unfolded protein response (UPR). nih.gov The S1R plays a key role in this process, often by binding to the ER chaperone BiP (also known as GRP78) and stabilizing the ER stress sensor IRE1 (inositol-requiring enzyme 1). nih.govresearchgate.net

S1R antagonists can interfere with these protective mechanisms. For example, the antagonist IPAG has been shown to activate the UPR in breast cancer cell lines. researchgate.net By blocking the S1R, antagonists can disrupt its chaperoning function, leading to the activation of the three major ER stress sensors: PERK, IRE1α, and ATF6. researchgate.netmdpi.com This can ultimately shift the UPR from a pro-survival to a pro-apoptotic response if the stress is prolonged or severe. nih.govresearchgate.net In neonatal cardiomyocytes, knockdown of S1R, which mimics the effect of an antagonist, was found to decrease activated IRE1 but increase the expression of other ER stress proteins like CHOP, indicating a complex regulatory role. nih.gov The modulation of these ER stress pathways by S1R antagonists is a promising area for therapeutic intervention in diseases characterized by cellular stress, such as cancer and neurodegenerative disorders. nih.govnih.gov

S1R Antagonist Effect on ER Stress and UPR Research Finding
IPAG Activates the Unfolded Protein Response (UPR)Treatment with IPAG activated UPR markers in a dose-responsive manner in breast cancer cell lines. researchgate.net
General Antagonists Induce ER stressS1R antagonists can induce UPR activation and ER stress in various adenocarcinoma cell lines, leading to autophagy and apoptosis. researchgate.net
Genetic Knockdown (mimicking antagonism) Alters UPR protein expressionS1R knockdown in neonatal cardiomyocytes decreased activated IRE1 and its target XBP1, while increasing expression of the pro-apoptotic ER stress protein CHOP. nih.gov

Oxidative Stress Pathways

The sigma-1 receptor (S1R) is a chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it plays a crucial role in cellular stress responses. frontiersin.org Antagonism of the S1R has been shown to intersect with cellular oxidative stress pathways, particularly through the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes by binding to the antioxidant response element (ARE). nih.govmdpi.com

Under normal physiological conditions, S1R activation appears to protect against cellular oxidative stress. nih.govnih.gov Studies have demonstrated that S1R can mediate the activation of the ARE, leading to the upregulation of antioxidant enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1) and superoxide (B77818) dismutase 1 (SOD1). nih.govnih.gov Conversely, the loss or antagonism of S1R function can alter this protective mechanism. In S1R knockout models, an enhancement of the Nrf2 antioxidant defense system has been observed, suggesting a compensatory response to the absence of S1R's protective functions. nih.gov This indicates that while S1R itself is part of the cell's anti-stress machinery, its antagonism can trigger alternative or enhanced antioxidant responses.

Research indicates that S1R co-localizes with Nrf2 in photoreceptor cells, and its activation is beneficial in models of retinal degeneration by normalizing Nrf2 levels. nih.gov While agonists have been shown to modulate Nrf2 signaling to confer protection, antagonists would logically block these effects, potentially increasing vulnerability to oxidative stress unless compensatory mechanisms are activated. mdpi.com The intricate relationship suggests that S1R antagonists could influence the cellular redox state by preventing the S1R-mediated chaperoning and signaling events that normally help mitigate reactive oxygen species (ROS) production and promote antioxidant defenses. nih.govmdpi.com

Table 1: Impact of Sigma-1 Receptor Modulation on Oxidative Stress Markers
Modulator TypeEffectKey Pathway/Molecule AffectedOutcome
S1R AgonistActivationNrf2/ARE PathwayUpregulation of antioxidant genes (NQO1, SOD1), reduction of ROS. nih.govnih.govmdpi.com
S1R Knockout/AntagonistInhibition/AbsenceNrf2 PathwayBlocks agonist effects; may lead to a compensatory enhancement of Nrf2 signaling under stress conditions. nih.gov
Apoptotic and Pro-survival Signaling

Sigma-1 receptor antagonists directly influence the balance between cell survival and apoptosis by interfering with key signaling pathways. S1Rs are known to have pro-survival and anti-apoptotic properties, partly through their regulation of the Bcl-2 family of proteins. nih.govnih.gov S1R activation can stabilize the anti-apoptotic protein Bcl-2 and suppress the pro-apoptotic protein Bax. nih.gov

S1R antagonists can reverse these protective effects. For instance, the S1R antagonist rimcazole (B1680635) has been shown to inhibit tumor cell survival by inducing a caspase-dependent apoptotic pathway. nih.govnih.gov In various cancer cell lines, treatment with S1R antagonists leads to the inhibition of cell proliferation and the induction of apoptosis. frontiersin.orgepa.gov This pro-apoptotic effect is often mediated by preventing the S1R's interaction with and stabilization of pro-survival proteins.

The mechanism of action for S1R antagonists in promoting apoptosis can involve several interconnected events. In susceptible cells, these antagonists can trigger a rapid increase in cytosolic calcium. epa.govhw.ac.uk This disruption of calcium homeostasis can, in turn, activate downstream apoptotic effectors. Furthermore, S1R antagonists can inhibit phosphatidylinositol 3-kinase (PI3K) pathway signaling, a critical pro-survival cascade. hw.ac.uk The effects of antagonists on pro-survival signaling are highlighted by research showing that antagonists can block the neuroprotective actions of S1R agonists, which are known to preserve Bcl-2 levels and suppress caspase-3 activation. nih.gov For example, the neuroprotective effect of the S1R agonist PPBP, which involves preserving Bcl-2, is fully abolished by the antagonist rimcazole. nih.gov

Table 2: Effects of Sigma-1 Receptor Antagonists on Apoptotic Pathways
S1R AntagonistCellular ContextMechanism of ActionOutcome
RimcazoleTumor cellsInduces caspase-dependent apoptosis. nih.govnih.govInhibition of tumor survival. nih.gov
BD-1047Human lens cellsInhibits thrombin-induced ERK and Akt phosphorylation. nih.govReduction of cell growth. nih.gov
General S1R AntagonistsVarious cancer cell linesInhibition of PI3K pathway signaling; elevation of cytosolic calcium. frontiersin.orghw.ac.ukInhibition of proliferation and induction of apoptosis. frontiersin.org

Regulation of Neurotrophic Factor Pathways (e.g., Brain-Derived Neurotrophic Factor (BDNF))

Sigma-1 receptor antagonists play a significant regulatory role in neurotrophic factor pathways, most notably those involving Brain-Derived Neurotrophic Factor (BDNF). BDNF is crucial for neuronal survival, synaptic plasticity, and cognitive function. nih.govresearchgate.net Activation of S1R has been consistently shown to increase the expression and release of BDNF, often through the ERK/CREB signaling pathway. nih.govresearchgate.net

S1R antagonists function by blocking these agonist-induced effects. For example, the S1R antagonist BD1047 has been demonstrated to antagonize the effects of S1R agonists like PRE-084, preventing the upregulation of BDNF expression in the hippocampus. nih.govnih.gov This blockade can consequently prevent the downstream benefits of BDNF signaling, such as the amelioration of learning and memory impairments in models of brain ischemia or diabetes-induced cognitive impairment. nih.govnih.gov The S1R-mediated regulation of BDNF is linked to the modulation of NMDA receptor activity, which in turn influences calcium-dependent transcription factors like CREB that are essential for BDNF transcription. mdpi.comscispace.com By antagonizing S1R, compounds like BD1047 can disrupt this entire signaling cascade. nih.gov

Some antagonists, such as haloperidol, which irreversibly blocks the S1R, may have deleterious effects by attenuating BDNF transcription and expression. wikipedia.org This highlights the critical role of S1R in maintaining basal and activity-dependent BDNF levels, and how its antagonism can negatively impact neuronal health and plasticity.

Immunomodulatory and Anti-inflammatory Mechanisms (e.g., Microglial Activation, HMGB1)

Sigma-1 receptor antagonists exert significant immunomodulatory and anti-inflammatory effects, primarily by modulating the activity of glial cells, such as microglia and astrocytes. nih.govnih.gov S1Rs are expressed in microglia and are involved in regulating their polarization into either a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype. nih.govscispace.com

Antagonism of S1R can influence this balance. For instance, the S1R antagonist BD1047 was found to reduce the methamphetamine-induced increase in the ratio of M1 to M2 markers in BV-2 microglial cells. nih.gov In models of neuropathic pain, S1R antagonists inhibit the activation of both microglia and astrocytes, contributing to their analgesic effects. nih.govnih.gov This suggests that blocking S1R can suppress the neuroinflammatory component of various pathologies. The modulation of astrocytic activity by S1R antagonists has been linked to the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation. nih.govnih.gov

Another critical mechanism involves the high-mobility group box 1 (HMGB1) protein, a damage-associated molecular pattern (DAMP) that acts as a pro-inflammatory cytokine when released from cells. nih.govnih.gov S1R antagonists have been shown to downregulate the activity of HMGB1. acs.org By inhibiting the release and pro-inflammatory actions of HMGB1, S1R antagonists can alleviate inflammation and its detrimental consequences in conditions like diabetic neuropathy and spinal cord injury. nih.govacs.org Inhibition of the HMGB1/RAGE axis by S1R antagonists can prevent pro-inflammatory macrophage/microglia polarization and promote neuroprotection. nih.gov

Table 3: Immunomodulatory Effects of Sigma-1 Receptor Antagonists
S1R AntagonistTarget Cell/MoleculeObserved EffectTherapeutic Implication
BD1047Microglia, AstrocytesReduces M1/M2 marker ratio; abrogates astrocyte activation. nih.govnih.govNeuroprotection, anti-neuroinflammation. nih.gov
(+)-2R/S-LP2Glial cellsModulates neuroinflammatory environment. nih.govNeuropathic pain relief. nih.gov
General S1R AntagonistsHMGB1Downregulates HMGB1 activity and release. acs.orgInhibition of neuroinflammation in neuropathy. acs.org

Preclinical Research Methodologies for Sigma 1 Receptor Antagonists

In Vitro Experimental Models

A variety of in vitro models are employed to study the effects of S1R antagonists, ranging from established cell lines to more complex tissue cultures that better mimic the in vivo environment.

Cell culture systems are fundamental tools in the preclinical evaluation of S1R antagonists, offering controlled environments to study specific cellular responses.

Neuronal Cell Lines (HT-22, SH-SY5Y, Neuro-2A): Immortalized neuronal cell lines are widely used due to their ease of culture and homogeneity.

The HT-22 mouse hippocampal neuronal cell line is utilized to study the role of S1R in neuroprotection. For instance, studies have shown that the S1R antagonist NE-100 can increase the expression of cleaved ATF6 (p50) under tunicamycin-induced endoplasmic reticulum (ER) stress in HT22 cells. frontiersin.org Additionally, HT22 cells are used to investigate the effects of S1R modulation on diabetes-associated cognitive dysfunction, where they are treated with astrocyte-conditioned medium to assess changes in synaptic protein expression. mdpi.com

The SH-SY5Y human neuroblastoma cell line is a valuable model for neurodegenerative disease research. In studies of Alzheimer's disease, SH-SY5Y cells are used to investigate the neuroprotective effects of S1R antagonists against β-amyloid-induced neurotoxicity. nih.gov Research has shown that the S1R antagonist BD1063 can diminish the neuroprotective effects of memantine (B1676192) in this cell line. nih.gov Furthermore, SH-SY5Y cells have been instrumental in demonstrating that S1R activation inhibits TRPC1-mediated Ca2+ entry, a process implicated in dopaminergic cell death relevant to Parkinson's disease. nih.gov The differentiation of SH-SY5Y cells into mature neuron-like cells provides a more physiologically relevant model for neuroscience research, including the study of tau isoforms. nih.gov

Neuro-2A (N2A) cells, a mouse neuroblastoma cell line, are also employed in S1R research, although specific examples with antagonists were not prominent in the provided search results.

Primary Neuronal Cultures: These cultures, derived directly from animal brain tissue, offer a more physiologically relevant model than immortalized cell lines.

Primary cortical neurons are used to study the neuroprotective effects of S1R ligands in models of oxygen-glucose deprivation/reperfusion injury. brieflands.com For example, the selective S1R antagonist BD-1047 has been used to investigate the role of S1R in the protective effects of noscapine. brieflands.com

Cultured hippocampal neurons are utilized to examine the role of S1R in axon outgrowth. Studies have demonstrated that S1R agonists promote neurite elongation, an effect that is abolished by co-administration of the S1R antagonist NE-100. mdpi.comnih.gov

Primary retinal ganglion cells (RGCs) are crucial for studying neurodegenerative diseases of the eye. In these cultures, S1R agonists have been shown to protect against cell death, and these protective effects can be blocked by S1R antagonists. mdpi.comnih.gov

Glial Cell Lines (RGC-5, BV-2): Glial cells, including astrocytes and microglia, play a critical role in neuronal health and disease.

The RGC-5 cell line, originally thought to be of rat ganglion cell origin but later identified as a mouse photoreceptor cell line, has been used in studies of glaucoma and retinal neuroprotection. semanticscholar.orgresearchgate.net For example, S1R antagonists have been used in RGC-5 cells to investigate the mechanisms of S1R-mediated protection against apoptosis by regulating intracellular calcium and caspase-3 activation. semanticscholar.org

The BV-2 microglial cell line is a key tool for studying neuroinflammation. While not explicitly detailed with antagonist use in the provided results, microglia are known to express S1R, making BV-2 cells a relevant model for investigating the anti-inflammatory effects of S1R antagonists.

HEK293T Cells: Human Embryonic Kidney 293T cells are a versatile tool for studying receptor-protein interactions due to their high transfectability.

HEK293T cells are used to investigate the physical interaction between S1R and other proteins, such as ion channels. Co-expression of S1R and N-type calcium channels in these cells, followed by co-immunoprecipitation and FRET assays, has demonstrated the formation of a protein complex. frontiersin.org

These cells are also used to study the modulation of potassium channel (Kv1.2) function by S1R. nih.gov Ligand activation of S1R in transiently transfected HEK293T cells has been shown to modulate Kv1.2 current amplitude. nih.gov Furthermore, studies have shown that cocaine binding to intracellular S1R in HEK293T cells initiates mechanisms responsible for changes in neuronal activity. nih.gov

Organotypic slice cultures, which maintain the three-dimensional architecture and synaptic connectivity of the original tissue, provide a more complex and physiologically relevant in vitro model than dissociated cell cultures. iss.it Hippocampal slice cultures are used to study processes like axonal sprouting and synaptic plasticity. nih.gov For example, studies have shown that S1R agonists can increase neuritogenesis in organotypic spinal cord slices, an effect that is reversed by the S1R antagonist BD1063. mdpi.com These cultures are valuable for assessing the effects of S1R antagonists on neuronal circuitry and recovery from injury.

Receptor binding assays are a cornerstone of pharmacological research, providing crucial information about the affinity and selectivity of a ligand for its target receptor. nih.gov Radioligand binding studies are the primary method for characterizing the interaction of S1R antagonists with the receptor. nih.govwvu.edu

These assays typically involve incubating a biological preparation expressing the receptor (e.g., tissue homogenates from guinea pig liver, which has high S1R expression, or membranes from cultured cells) with a radiolabeled ligand (a "hot" ligand) that is known to bind to the receptor with high affinity and selectivity. nih.govresearchgate.net The selective S1R radioligand [3H]-(+)-pentazocine is commonly used. nih.govsigmaaldrich.com

In saturation binding assays , increasing concentrations of the radioligand are used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. nih.gov In competitive inhibition assays , a fixed concentration of the radioligand is co-incubated with increasing concentrations of an unlabeled test compound (a "cold" ligand), such as an S1R antagonist. By measuring the ability of the test compound to displace the radioligand, its inhibitory constant (Ki), a measure of its binding affinity, can be determined. nih.govacs.org

These assays have been adapted to higher throughput formats, such as 96-well filtration plates, to facilitate the screening of large numbers of compounds. wvu.edu

Table 1: Examples of Radioligands and Antagonists in S1R Binding Assays

RadioligandAntagonist(s)Tissue/Cell PreparationAssay TypeKey FindingsReference
[3H]-(+)-pentazocineHaloperidol (B65202), NE-100, BD1063Guinea pig liver membranes, rat brain homogenatesSaturation, Competitive InhibitionCharacterization of S1R binding properties and determination of antagonist affinities. nih.govsigmaaldrich.com
[3H]SN56Established sigma ligandsRat brain homogenatesCompetitive Inhibition[3H]SN56 is a high-affinity, selective radioligand for S1R. wvu.edu
[3H]-(+)-pentazocineDTGMDA-MB-468 cell membranesCompetitive InhibitionInvestigating the displacement of a selective S1R ligand by a non-selective one. frontiersin.org

Functional assays are essential for determining the biological effect of an S1R antagonist after it binds to the receptor. These assays measure a range of cellular responses.

Cell Viability: These assays, such as the MTT assay, are used to assess the effects of S1R antagonists on cell survival and proliferation. For example, studies have shown that S1R antagonists can prevent methamphetamine-induced apoptosis and necrosis. nih.gov In models of retinal degeneration, S1R agonists have been shown to protect against cell death, and this effect can be blocked by antagonists. mdpi.com

Neurite Outgrowth: The ability of neurons to extend axons and dendrites is crucial for development and regeneration. The effect of S1R antagonists on neurite outgrowth is often studied in primary neuronal cultures or neuronal cell lines. For instance, the S1R agonist PRE-084 has been shown to promote neurite elongation in cultured hippocampal neurons, an effect that is abolished by the antagonist NE-100. mdpi.com Similarly, the antidepressant sertraline (B1200038), which can act as an S1R inverse agonist, inhibits nerve growth factor-induced neurite outgrowth in PC12 cells, and this effect is blocked by both S1R agonists and antagonists. nih.gov

Calcium Imaging: S1R is known to modulate intracellular calcium signaling. nih.gov Calcium imaging techniques, often using fluorescent calcium indicators like Fura-2AM, are employed to measure changes in intracellular calcium concentrations in response to S1R ligands. For example, the S1R agonist (+)-SKF10047 has been shown to inhibit glutamate-induced intracellular Ca2+ influx in RGC-5 cells. nih.gov S1R antagonists are used to confirm that these effects are mediated by the S1R.

Ion Channel Electrophysiology: Patch-clamp electrophysiology is used to directly measure the activity of ion channels and how they are modulated by S1R antagonists. S1R has been shown to regulate various ion channels, including voltage-gated calcium, sodium, and potassium channels. nih.govnih.gov Studies have demonstrated that S1R antagonists can block the effects of S1R agonists on these channels. For example, in cultured intracardiac ganglion neurons, the inhibitory effect of S1R agonists on Na+ currents is blocked by the specific S1R antagonist BD1063. nih.gov

A variety of biochemical and molecular biology techniques are used to investigate the molecular mechanisms underlying the effects of S1R antagonists.

Western Blot: This technique is used to detect and quantify the expression levels of specific proteins. For example, Western blotting has been used to show that S1R knockout in HEK cells leads to an upregulation of the Cav2.2 protein. nih.gov It is also used to measure changes in the phosphorylation state of signaling proteins, such as ERK1/2, in response to S1R modulation. nih.gov

RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): RT-qPCR is used to measure the levels of specific messenger RNA (mRNA), providing information about gene expression. For instance, it has been used to demonstrate that the mRNA level of S1R remains unchanged after spare nerve injury. nih.gov

Co-immunoprecipitation (Co-IP): Co-IP is used to identify protein-protein interactions. This technique has been instrumental in showing that S1R physically associates with other proteins, such as N-type calcium channels and the chaperone protein BiP. frontiersin.orgfrontiersin.org

FRET (Förster Resonance Energy Transfer): FRET is a technique that can detect the close proximity of two fluorescently labeled molecules, providing further evidence for direct protein-protein interactions in living cells. FRET assays have been used to confirm the interaction between S1R and N-type calcium channels in HEK-293T cells. frontiersin.orgfrontiersin.org

Large-scale analyses of the proteome (all proteins) and transcriptome (all RNA transcripts) can provide a broad, unbiased view of the cellular changes induced by S1R antagonists.

Proximity Biotin Labeling: This technique, also known as BioID, allows for the identification of proteins that are in close proximity to a protein of interest (in this case, S1R) within a living cell. While not explicitly detailed with antagonist use in the provided results, it is a powerful tool for mapping the S1R interactome.

Quantitative Proteomics: Techniques like Tandem Mass Tag (TMT) quantitative proteomics can be used to compare the entire proteome of cells under different conditions. For example, this approach has been used to analyze the effect of the S1R antagonist BD1047 on HIV-1-infected macrophages exposed to cocaine, identifying changes in proteins related to mitochondrial function, ER transport, and cytoskeletal remodeling. nih.gov

In Vivo Animal Models

Animal models are indispensable tools for simulating human diseases and testing novel therapeutic agents. In the context of sigma-1 receptor antagonists, rodent models are predominantly used to assess their pharmacological effects across a spectrum of induced pathological states.

Rodent Models of Neurological Disorders

The complex nature of neurological disorders necessitates the use of diverse and specific rodent models to study the potential neuroprotective and therapeutic effects of sigma-1 receptor antagonists.

Preclinical research has extensively utilized various rodent models to explore the impact of sigma-1 receptor antagonism on neurodegenerative diseases.

In stroke models , the efficacy of sigma-1 receptor antagonists has been demonstrated. For instance, in a mouse model of permanent middle cerebral artery occlusion (pMCAO), the selective antagonist S1RA (also known as E-52862 or MR309) significantly reduced the size of the cerebral infarct and improved neurological deficits. polito.it These neuroprotective effects were observed even when the antagonist was administered up to three hours after the ischemic event. polito.it The therapeutic benefits in these models are linked to the suppression of matrix metalloproteinase-9 (MMP-9) expression and a reduction in reactive astrogliosis around the infarcted area. polito.it

For Amyotrophic Lateral Sclerosis (ALS) , the SOD1G93A mouse model is a standard research tool. In these mice, the sigma-1 receptor antagonist BD1063 has been shown to preserve neuromuscular function and increase the survival of motor neurons, particularly in female subjects. nih.gov This finding is significant as it demonstrates that, like sigma-1 receptor agonists, antagonists can also confer neuroprotective effects in preclinical ALS models. nih.gov

In the study of Parkinson's Disease , rodent models induced by neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) are common. Research in MPTP-treated mice has shown that the sigma-1 receptor antagonist NE100 can alleviate motor deficits and reduce the death of dopaminergic neurons. nih.gov This suggests that blocking the sigma-1 receptor may mitigate some of the key pathological features of Parkinson's disease. nih.gov

Huntington's Disease models, such as the YAC128 transgenic mouse, which expresses the mutant human huntingtin gene, are used to study synaptic dysfunction. In corticostriatal co-cultures from these mice, which model the loss of medium spiny neuron (MSN) dendritic spines, sigma-1 receptor activation has been a focus. While much research has centered on agonists, the role of antagonists is also under investigation to understand the receptor's function in the disease's progression. nih.gov

Regarding Alzheimer's Disease , preclinical studies often use models that involve the administration of amyloid-beta (Aβ) peptides to induce cognitive deficits. While much of the research has focused on the neuroprotective and anti-amnesic effects of sigma-1 receptor agonists against Aβ toxicity, antagonists are used as pharmacological tools to confirm that the observed effects are indeed mediated by the sigma-1 receptor. consensus.appresearchgate.net Studies have shown that the absence or pharmacological blockade of the sigma-1 receptor can enhance the toxicity of amyloid proteins, worsening learning and memory in mouse models. meliordiscovery.com

Research Findings in Neurodegenerative Disease Models
Disease ModelSigma-1 Receptor AntagonistKey FindingsSource
Stroke (pMCAO in mice)S1RA (E-52862/MR309)Reduced cerebral infarct size, improved neurological deficits, suppressed MMP-9 expression. polito.it
Amyotrophic Lateral Sclerosis (SOD1G93A mice)BD1063Preserved neuromuscular function and increased motor neuron survival. nih.gov
Parkinson's Disease (MPTP in mice)NE100Alleviated motor deficits and reduced dopaminergic neuron death. nih.gov
Huntington's Disease (YAC128 co-cultures)N/A (Antagonists used to confirm agonist mechanisms)Antagonists block the protective effects of agonists on MSN spine loss. nih.gov
Alzheimer's Disease (Aβ-induced deficits)General AntagonistsPharmacological invalidation of the receptor worsens Aβ toxicity. meliordiscovery.com

The role of sigma-1 receptor antagonists in epilepsy is complex, with studies showing varied outcomes depending on the specific compound and the epilepsy model used.

In chemoconvulsant models, such as those induced by pentylenetetrazol (PTZ) or bicuculline (B1666979) (BIC), the effects of antagonists have been investigated. The selective antagonist NE-100 has demonstrated pro-convulsive activity in the PTZ-induced seizure model in mice at certain doses. nih.gov However, in a PTZ-kindling model, the antagonist BD-1063 was found to inhibit the development of full kindling, suggesting an anti-epileptogenic effect. polito.itnih.gov This indicates that while some antagonists may lower the seizure threshold under certain conditions, others may prevent the progression of epilepsy. polito.itnih.gov

The maximal electroshock (MES) seizure model, which is considered a model of generalized tonic-clonic seizures, is another tool used to evaluate potential antiepileptic drugs. semanticscholar.org The effects of the antagonist BD1047 have been studied in this model, where it was used to block the anti-seizure activities of sigma-1 receptor modulators, thereby confirming the involvement of the sigma-1 receptor in the observed effects. nih.gov

Kindling models, where repeated sub-convulsive stimuli lead to a lasting state of hyperexcitability and spontaneous seizures, are valuable for studying chronic epilepsy. In an amygdala kindling paradigm, pretreatment with the antagonist NE-100 was shown to reduce the antiseizure effects of a positive allosteric modulator, highlighting the receptor's role in seizure modulation. nih.gov

Research Findings in Epilepsy Models
Epilepsy ModelSigma-1 Receptor AntagonistKey FindingsSource
Pentylenetetrazol (PTZ)-Induced SeizuresNE-100Showed pro-convulsive activity at a dose of 25 mg/kg. nih.gov
Pentylenetetrazol (PTZ) KindlingBD-1063Inhibited the development of full kindling. polito.itnih.gov
Maximal Electroshock (MES)BD1047Used to block the anticonvulsant effects of sigma-1 modulators. nih.gov
Amygdala KindlingNE-100Reduced the antiseizure effects of a sigma-1 modulator. nih.gov

Animal Models of Pain Conditions

Sigma-1 receptor antagonists have shown significant promise in preclinical models of various pain conditions, suggesting a crucial role for this receptor in pain processing.

Neuropathic pain, arising from damage to the nervous system, is often debilitating and difficult to treat. Several rodent models are employed to study this condition.

In nerve injury models such as partial sciatic nerve ligation (PSNL), chronic constriction injury (CCI), and spared nerve injury (SNI), sigma-1 receptor antagonists have demonstrated efficacy. The selective antagonist S1RA dose-dependently inhibited mechanical and thermal hypersensitivity in mice with sciatic nerve injury. mdpi.com In the SNI model, S1RA attenuated cold, mechanical, and heat hypersensitivity, and these effects were absent in sigma-1 receptor knockout mice, confirming the target's involvement. researchgate.net Repeated administration of S1RA did not lead to tolerance and produced long-lasting effects. researchgate.net Other antagonists, including SI 1/28, have also shown efficacy in alleviating neuropathic pain in the CCI model. nih.gov

Diabetic neuropathy is a common complication of diabetes. In the streptozotocin (B1681764) (STZ)-induced diabetic rat model, the antagonist E-52862 reduced mechanical hyperalgesia. bohrium.com Similarly, in Zucker diabetic fatty rats, a model of type 2 diabetes, E-52862 reversed both behavioral and electrophysiological signs of neuropathy. polito.it A novel antagonist, PW507, also demonstrated significant efficacy in alleviating mechanical allodynia and thermal hyperalgesia in the STZ model after both acute and chronic administration without inducing tolerance. mdpi.com

Chemotherapy-Induced Peripheral Neuropathy (CIPN) is a significant side effect of certain anticancer drugs. In a mouse model of oxaliplatin-induced neuropathy, systemic treatment with a sigma-1 receptor antagonist prevented the development of painful symptoms, including mechanical and cold hypersensitivity. nih.gov The antagonist S1RA (E-52862) was also effective in a rat model of oxaliplatin-induced cold allodynia. bohrium.com The mechanism is thought to involve the modulation of the TRPA1 channel by the sigma-1 receptor. nih.gov

Research Findings in Neuropathic Pain Models
Neuropathic Pain ModelSigma-1 Receptor AntagonistKey FindingsSource
Spared Nerve Injury (SNI)S1RA (E-52862)Attenuated cold, mechanical, and heat hypersensitivity without tolerance. researchgate.net
Chronic Constriction Injury (CCI)SI 1/28Alleviated neuropathic pain. nih.gov
Diabetic Neuropathy (STZ-induced)E-52862, PW507Reduced mechanical hyperalgesia and thermal hyperalgesia. bohrium.commdpi.com
Chemotherapy-Induced Neuropathy (Oxaliplatin)S1RA (E-52862)Prevented mechanical and cold hypersensitivity. nih.govbohrium.com

Inflammatory pain is another area where sigma-1 receptor antagonists have been investigated.

Models using intraplantar injections of carrageenan (acute inflammation) or complete Freund's adjuvant (CFA) (chronic inflammation) are standard. In both models in mice, the antagonist S1RA fully reversed mechanical and thermal hypersensitivity. Notably, the antinociceptive effect of S1RA was not associated with a reduction in paw edema, suggesting its mechanism is not primarily anti-inflammatory but rather targets pain signaling pathways. The effects of S1RA were absent in sigma-1 receptor knockout mice, confirming the receptor's role. Further studies have shown that the analgesic effects of sigma-1 antagonists like BD-1063 and S1RA in the carrageenan model are sensitive to opioid antagonism, suggesting a modulation of the endogenous opioid system. semanticscholar.org

Research Findings in Inflammatory Pain Models
Inflammatory Pain ModelSigma-1 Receptor AntagonistKey FindingsSource
Carrageenan-Induced PainS1RA (E-52862), BD-1063Fully reversed mechanical and thermal hypersensitivity; effect is opioid-dependent. semanticscholar.org
Complete Freund's Adjuvant (CFA)-Induced PainS1RA (E-52862)Fully reversed mechanical hypersensitivity.
Osteoarthritis Pain Models

The investigation of sigma-1 receptor antagonists for the treatment of osteoarthritis (OA) pain predominantly utilizes chemically-induced animal models that mimic the pathological changes and pain states observed in human OA. A primary model is the intra-articular injection of monosodium iodoacetate (MIA) into the knee joint of rodents. nih.govnih.gov This compound inhibits glycolysis in chondrocytes, leading to their death and subsequent cartilage degradation, inflammation, and bone alterations that closely resemble human OA.

In this model, animals develop persistent mechanical hypersensitivity (allodynia), which is a key symptom of OA pain. nih.gov This heightened sensitivity to touch is measured using methods like the von Frey test, where calibrated filaments are applied to the paw to determine the withdrawal threshold. Research has demonstrated that sigma-1 receptor antagonists can effectively alleviate this hypersensitivity. For instance, the selective sigma-1 receptor antagonist E-52862 has been shown to dose-dependently inhibit mechanical allodynia in MIA-injected mice. nih.govnih.gov

Beyond just pain relief, these models are used to assess associated comorbidities. Chronic OA pain in these animals is linked to cognitive deficits and depressive-like behaviors, which can also be mitigated by treatment with sigma-1 receptor antagonists. nih.govresearchgate.net Studies have shown that the analgesic effects of these antagonists in OA models are associated with the modulation of central mechanisms, such as reducing microglial reactivity in brain regions like the medial prefrontal cortex, rather than altering the local cartilage degradation in the affected joint. nih.gov The efficacy of antagonists in these models supports the role of the sigma-1 receptor in the central sensitization processes that contribute to chronic pain states. nih.gov

Table 1: Effects of Sigma-1 Receptor Antagonists in Osteoarthritis (OA) Pain Models

Model Antagonist Key Findings Citations
Monosodium Iodoacetate (MIA) in mice E-52862 Dose-dependently inhibited mechanical hypersensitivity. nih.gov
Monosodium Iodoacetate (MIA) in mice E-52862 Reversed mechanical hypersensitivity and gait alterations. nih.gov
Monosodium Iodoacetate (MIA) in mice E-52862 Alleviated cognitive impairments and depressive-like behavior associated with chronic OA pain. nih.govresearchgate.net
Monosodium Iodoacetate (MIA) in mice E-52862 Reduced cortical microgliosis, suggesting a central mechanism of action. nih.gov

Animal Models of Psychiatric Disorders

The potential therapeutic utility of sigma-1 receptor antagonists in psychiatric conditions like depression and anxiety is evaluated using a battery of well-established behavioral tests in rodents. researchgate.net These models assess specific behavioral phenotypes that are analogous to symptoms of these disorders in humans.

For assessing antidepressant-like activity, the Forced Swim Test (FST) is commonly employed. In this test, rodents are placed in a container of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time by a compound considered to be indicative of an antidepressant-like effect. Sigma-1 receptor antagonists have been shown to decrease immobility time in the FST. nih.gov Another test, the tail suspension test, works on a similar principle, measuring immobility when a mouse is suspended by its tail.

Anxiety-like behaviors are often studied using the Elevated Plus-Maze (EPM) and the Open-Field Test (OFT). The EPM consists of two open arms and two enclosed arms raised from the floor. A decrease in anxiety is inferred from an increase in the time spent and the number of entries into the open arms. The OFT involves placing an animal in a large, open arena. Anxiolytic effects are suggested by an increase in exploration of the more exposed central area of the field, as rodents with higher anxiety levels tend to stay near the walls (thigmotaxis).

These models are crucial for the initial screening and characterization of the neuropsychopharmacological profile of sigma-1 receptor antagonists, providing evidence for their potential role in modulating mood and anxiety. nih.govnih.gov

Genetically Modified Animal Models

Genetically modified animal models, particularly sigma-1 receptor knockout (σ1R-KO) mice, are indispensable tools for elucidating the specific physiological and pharmacological functions of the sigma-1 receptor. mdpi.com These models allow researchers to study the consequences of the complete absence of the receptor, thereby validating it as a therapeutic target.

The generation of σ1R-KO mice, including conditional knockout lines, has been achieved using advanced gene-editing technologies like CRISPR-Cas9. nih.gov This technology allows for precise deletion of the Sigmar1 gene or flanking it with loxP sites to enable its removal in specific tissues or at specific times when crossed with appropriate Cre-recombinase expressing mice. nih.gov

Studies using global σ1R-KO mice have revealed that these animals exhibit various phenotypes, including alterations in motor function, cognitive processes, and responses to pain and stress, confirming the receptor's role in these functions. For example, the absence of the sigma-1 receptor can contribute to a depressive-like phenotype in male rodents. nih.gov Furthermore, these models are critical for confirming the mechanism of action of sigma-1 receptor ligands. The effects of a purported sigma-1 receptor antagonist should be absent or significantly diminished in σ1R-KO mice, providing definitive evidence that the drug's action is mediated through this receptor.

Computational Approaches in Ligand Discovery and Characterization

Molecular Docking Simulations

Molecular docking is a fundamental computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov For the sigma-1 receptor, the publication of its crystal structure has significantly advanced the use of structure-based drug design, including docking simulations. nih.govnih.gov

In these simulations, a 3D model of the sigma-1 receptor's binding site is used as a target. Potential antagonist molecules are then computationally "docked" into this site in various conformations. Scoring functions are used to estimate the binding energy for each pose, with lower energy scores typically indicating a more favorable binding interaction. This process allows for the high-throughput virtual screening of large chemical libraries to identify potential new hit compounds. nih.govdntb.gov.ua

Docking studies have successfully predicted binding poses that are in close agreement with co-crystal structures. researchgate.net These simulations have identified key amino acid residues within the sigma-1 receptor's binding pocket that are crucial for ligand interaction. For example, a salt bridge interaction with the residue Glutamic acid 172 (Glu172) and hydrophobic interactions with residues such as Leucine 105 (Leu105) and Methionine 93 (Met93) are frequently observed for antagonist binding. researchgate.net By understanding these specific molecular interactions, medicinal chemists can rationally design more potent and selective sigma-1 receptor antagonists. nih.gov

Table 2: Key Amino Acid Residues in Sigma-1 Receptor Binding Site Identified by Molecular Docking

Residue Type of Interaction Significance for Ligand Binding Citations
Glu172 Salt Bridge / Ionic Forms a key electrostatic interaction with the cationic amine group present in many ligands. researchgate.net
Leu105 Hydrophobic Contributes to a hydrophobic pocket that accommodates aryl or alkyl groups of ligands. researchgate.net
Leu95 Hydrophobic Interacts with hydrophobic portions of the ligand, contributing to binding affinity. researchgate.net
Met93 Hydrophobic Forms hydrophobic contacts, often with smaller alkyl groups on the ligand. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of sigma-1 receptor antagonists, QSAR studies are used to understand which physicochemical properties and structural features of a molecule are critical for its binding affinity and functional activity.

To build a QSAR model, a dataset of compounds with known sigma-1 receptor binding affinities is required. For each compound, a set of molecular descriptors is calculated, which are numerical representations of its structural, electronic, and physicochemical properties (e.g., hydrophobicity, molecular weight, electronic charge distribution). Statistical methods are then used to develop a regression model that correlates these descriptors with the observed biological activity. nih.gov

A validated QSAR model can be highly valuable for drug discovery. It can predict the activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test, saving time and resources. nih.gov Furthermore, the interpretation of the model can provide insights into the key features required for potent antagonism, such as the importance of specific hydrophobic regions or hydrogen bonding capabilities, guiding the rational design of novel and more effective sigma-1 receptor ligands. nih.gov

Homology Modeling (for related receptors like Sigma-2)

When the experimental 3D structure of a target protein has not been determined (e.g., by X-ray crystallography or cryo-EM), homology modeling can be used to build a theoretical 3D model. This technique is particularly relevant for the sigma-2 (σ2) receptor, a related but distinct protein for which structural information has been less available than for the sigma-1 receptor. researchgate.netnih.gov

Homology modeling relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process involves identifying a protein with a known structure (the "template") that has a significant sequence similarity to the target protein. For the sigma-2 receptor (TMEM97), the crystal structure of the related Emopamil-Binding Protein (EBP) has been used as a template. nih.govresearchgate.net

The modeling process aligns the amino acid sequence of the target (σ2 receptor) with the template (EBP) and builds a 3D model of the target by copying the coordinates of the template's backbone and modeling the side chains. researchgate.netresearchgate.net The resulting model, while predictive, can be used for molecular docking simulations to study ligand-receptor interactions and to aid in the design of ligands that are selective for the sigma-2 receptor over the sigma-1 receptor, which is a crucial goal in developing targeted therapeutics. researchgate.netpnas.org

Preclinical Therapeutic Research Potential of Sigma 1 Receptor Antagonists

Neurodegenerative Disorders

The intricate role of the sigma-1 receptor in cellular homeostasis, including the regulation of calcium signaling, endoplasmic reticulum stress, and neuronal plasticity, has made its antagonism a subject of investigation in several neurodegenerative diseases.

Alzheimer's Disease Research

Preclinical research suggests a time-dependent role for sigma-1 receptor modulation in the context of Alzheimer's disease pathology. Studies utilizing models of amyloid-beta (Aβ) toxicity have indicated that the administration of sigma-1 receptor antagonists within 48 hours of Aβ exposure can prevent neurotoxicity by suppressing the N-methyl-D-aspartate receptor (NMDAR). nih.gov This suggests a potential early-intervention strategy to mitigate the excitotoxic damage associated with Aβ plaques. However, the current body of preclinical evidence on the effects of specific sigma-1 receptor antagonists in animal models of Alzheimer's disease remains limited, warranting further investigation to fully elucidate their therapeutic potential.

Parkinson's Disease Research

In preclinical models of Parkinson's disease, sigma-1 receptor antagonists have demonstrated neuroprotective effects. One area of investigation has focused on the receptor's interaction with the transient receptor potential canonical (TRPC) channel, which is involved in calcium signaling and cell viability. Antagonism of the sigma-1 receptor has been shown to restore TRPC activity, leading to the protection of dopaminergic neurons. mdpi.com Furthermore, reduced expression of the sigma-1 receptor has been linked to a decrease in NMDA-receptor-mediated excitotoxicity, suggesting another avenue through which antagonists may confer neuroprotection in Parkinson's disease models. mdpi.com A planned study aims to directly compare the neuroprotective and neurorestorative effects of a sigma-1 receptor antagonist against two agonists in a 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease, which is expected to provide more definitive insights into the therapeutic potential of this approach. michaeljfox.org

Amyotrophic Lateral Sclerosis (ALS) and Motoneuron Degeneration Research

In the context of amyotrophic lateral sclerosis (ALS) and other forms of motoneuron degeneration, preclinical studies have provided compelling evidence for the therapeutic potential of sigma-1 receptor antagonists. Research utilizing the SOD1G93A mouse model of ALS has shown that the sigma-1 receptor antagonist BD1063 can preserve neuromuscular function and increase the number of surviving motor neurons. mdpi.com Interestingly, in the same study, BD1063 demonstrated a neuroprotective effect, suggesting a complex mechanism of action for sigma-1 receptor modulation in this disease. mdpi.com

Another study investigated the effects of three different sigma-1 receptor ligands in the SOD1G93A mouse model and found that both the agonist PRE-084 and the antagonist BD1063 were able to preserve neuromuscular function of the hindlimbs and increase the number of surviving motoneurons in female mice.

Table 1: Effects of Sigma-1 Receptor Ligands in SOD1G93A Mouse Model of ALS
CompoundClassEffect on Neuromuscular FunctionEffect on Motoneuron Survival
PRE-084AgonistPreservedIncreased
SA4503AgonistTended to improveNot improved
BD1063AntagonistPreservedIncreased

Huntington's Disease Research

The role of sigma-1 receptor antagonists in Huntington's disease is less clear, with much of the preclinical research focusing on the therapeutic potential of agonists. Some studies have even suggested that sigma-1 receptor antagonism could have detrimental effects. For instance, the sigma-1 receptor antagonists haloperidol (B65202), BD 1047, and BD 1063 were found to increase levels of reactive oxygen species (ROS) in COS-7 cells. nih.gov However, the complexity of sigma-1 receptor signaling warrants further investigation to determine if specific antagonists could offer therapeutic benefits in Huntington's disease models, perhaps through mechanisms not yet fully understood.

Stroke and Ischemic Injury Research

In preclinical models of stroke and ischemic injury, the selective sigma-1 receptor antagonist S1RA (also known as E-52862 or MR309) has shown significant neuroprotective effects. In a study using a permanent middle cerebral artery occlusion (MCAO) mouse model, intravenous treatment with S1RA significantly reduced the size of the cerebral infarct and ameliorated neurological deficits. frontiersin.org These neuroprotective effects were observed even when the antagonist was administered up to three hours after the onset of ischemia. frontiersin.org The study also found that S1RA-treated mice exhibited faster behavioral recovery. frontiersin.org The beneficial effects of S1RA were not seen in mice with a genetic deletion of the sigma-1 receptor, confirming the target-specific action of the antagonist. frontiersin.org

Table 2: Neuroprotective Effects of S1RA in a Mouse Model of Permanent MCAO
Treatment GroupInfarct Size ReductionImprovement in Neurological DeficitsBehavioral Recovery
S1RASignificantSignificantFaster
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Pain Management

The role of sigma-1 receptor antagonists in pain management is one of the most extensively studied areas of their preclinical therapeutic potential. These compounds have shown efficacy in a wide range of pain models, including those for neuropathic, inflammatory, and ischemic pain. nih.gov

A key mechanism of action for sigma-1 receptor antagonists in pain is their ability to modulate the N-methyl-D-aspartate receptor (NMDAR), thereby decreasing the sensory hypersensitivity that characterizes pathological pain conditions. nih.gov Furthermore, these antagonists have been shown to enhance the antinociceptive effects of opioids without increasing their side effects, such as tolerance, dependence, or constipation. nih.gov

The selective sigma-1 receptor antagonist S1RA has demonstrated efficacy in relieving neuropathic pain and pain in other sensitizing conditions in preclinical studies. nih.gov Another antagonist, BD1063, has been shown to exert long-lasting modulation of nociplastic pain in fibromyalgia-like mouse models. This effect was associated with the downregulation of both astro- and microgliosis in the spinal cord.

Table 3: Preclinical Efficacy of Sigma-1 Receptor Antagonists in Pain Models
CompoundPain ModelKey Findings
S1RANeuropathic PainEfficacy in relieving pain and associated negative emotional state. nih.gov
S1RAInflammatory Pain (Carrageenan and CFA models)Fully reversed mechanical and thermal hypersensitivity. nih.gov
BD1063Nociplastic Pain (Fibromyalgia-like models)Long-lasting antinociceptive effect on thermal hyperalgesia and pain-related behaviors; reduced spinal gliosis.

Psychiatric Disorders

The role of the sigma-1 receptor in psychiatric conditions is complex, with research indicating that both agonists and antagonists may have therapeutic potential depending on the specific disorder and underlying pathology.

While many studies suggest that S1R agonists produce antidepressant-like effects, there is also preclinical evidence for the therapeutic potential of S1R antagonists in certain contexts. For example, in a mouse model of chronic osteoarthritis pain, which often has a depressive component, chronic treatment with the S1R antagonist E-52862 prevented the development of depressive-like behavior, as measured by the forced swimming test. nih.gov This suggests that in conditions where pain and depression are comorbid, S1R antagonism may alleviate both symptoms.

Furthermore, research into manic-like behaviors, which are characteristic of bipolar disorder, has shown that S1R antagonists can be effective. In two different animal models of mania, the antagonists S1RA, PD144418, BD1047, and BD1063 all attenuated manic-like behaviors. nih.gov Notably, these compounds normalized the behavior in the "manic" mice without altering the behavior of control animals, suggesting a mood-stabilizing property. nih.gov It is important to note, however, that some studies have found that repeated administration of the S1R antagonist NE-100 directly into the nucleus accumbens can induce depressive-like behaviors in mice, highlighting the complexity of the S1R's role in mood regulation. rsc.org

The preclinical evidence for a direct anxiolytic effect of S1R antagonists is limited. Much of the existing research indicates that S1R agonists tend to produce anxiolytic-like effects in animal models, and these effects can be blocked by S1R antagonists like BD-1047 and NE-100. nih.gov This suggests that S1R activation, rather than blockade, may be more directly involved in reducing anxiety.

However, in a study of chronic osteoarthritis pain in mice, while the S1R antagonist E-52862 was effective at reducing depressive-like behavior, it did not modify anxiety-like behavior as measured in the elevated plus maze and zero-maze tests. nih.gov This finding suggests a potential dissociation in the receptor's role in regulating depressive versus anxious states, at least in the context of chronic pain.

Cancer Biology and Oncology Research

The sigma-1 receptor is overexpressed in numerous types of cancer cells, including breast, prostate, lung, and colon carcinomas, and has been implicated in promoting tumor cell survival and proliferation. nih.govmdpi.com This has made S1R an attractive target for oncological research, with antagonists showing significant promise as potential anti-cancer agents. mdpi.com

Preclinical studies have demonstrated that S1R antagonists can inhibit cancer cell proliferation and induce programmed cell death (apoptosis) in a variety of cancer cell lines. nih.govfrontiersin.orgmdpi.com This effect is selective for tumor cells and other cells that can promote their own survival, while several types of normal cells appear resistant to the apoptotic effects of these antagonists. nih.govhw.ac.uk The mechanism of action is multifaceted; S1R antagonists have been shown to cause a rapid increase in cytosolic calcium, inhibit the pro-survival phosphatidylinositol 3'-kinase (PI3K) signaling pathway, and trigger the unfolded protein response (UPR) in cancer cells. nih.govfrontiersin.orghw.ac.uk

In vivo studies using mouse xenograft models have confirmed these in vitro findings. Systemic administration of S1R antagonists has been shown to significantly inhibit the growth of established tumors, including mammary and prostate carcinomas and p53-null lung carcinoma, without observable side effects. nih.govhw.ac.uk Furthermore, S1R antagonists have been found to interfere with key oncogenic pathways. For instance, in prostate cancer models, pharmacological inhibition of S1R blocked the nuclear translocation of the androgen receptor (AR) and triggered its degradation, thereby suppressing its transcriptional activity. frontiersin.orgnih.gov This is significant as it also affects constitutively active AR splice variants that contribute to treatment resistance. frontiersin.orgnih.gov

Table 2: Effects of Sigma-1 Receptor Antagonists in Oncology Research

Compound/Method Cancer Model Key Findings
Small Molecule Antagonists Mammary/Prostate/Lung Carcinoma Xenografts Inhibited tumor growth and induced caspase-dependent apoptosis. nih.govhw.ac.uk
BD1047 A549 (Lung Carcinoma) & MCF7 (Breast Cancer) cell lines Increased aerobic glycolysis in S1R-expressing cancer cells. nih.gov
Sigma-1R Inhibitor Castration-Resistant Prostate Cancer (CRPC) Xenografts Inhibited tumor growth and induced degradation of Androgen Receptor (AR) and its splice variants. nih.gov
Sigma-1R Antagonist-1 MCF-7/ADR (Adriamycin-resistant Breast Cancer) cell line Inhibited cell growth, arrested cell cycle at G0/G1 phase, and induced apoptosis. medchemexpress.com

| RNAi Knockdown of Sigma-1R | Prostate Cancer Cell Lines | Resulted in decreased Androgen Receptor (AR) levels and transcriptional activity. nih.gov |

Table of Mentioned Compounds

Compound Name Abbreviation / Other Names
S1RA E-52862
SI 1/28
BD-1047
PW507
CM-304
PD144418
BD1063
NE-100
Morphine
Haloperidol
(+)-SKF10,047
(+)-Pentazocine

Inhibition of Cancer Cell Proliferation and Viability

Preclinical studies have consistently shown that antagonism of the Sigma-1 receptor can lead to a reduction in cancer cell proliferation and viability. frontiersin.org This effect is achieved through various mechanisms, including the induction of apoptosis (programmed cell death) and the disruption of key cellular signaling pathways that are crucial for cancer cell survival and growth.

A number of Sigma-1 receptor antagonists have been investigated in various cancer cell lines, demonstrating a concentration- and time-dependent decrease in cell viability. nih.gov For instance, the moderately selective S1R antagonist rimcazole (B1680635) has been shown to trigger caspase-dependent apoptosis in breast and colon cancer cells. nih.gov The combination of rimcazole with the tumor suppressor protein p53 has been observed to have a synergistic effect in suppressing breast cancer growth, independent of the cells' p53 status. nih.gov This combination therapy was found to induce endoplasmic reticulum (ER) stress, activate p38 MAPK, and increase the production of reactive oxygen species (ROS), ultimately leading to apoptosis. nih.gov

Another potent Sigma-1 receptor antagonist, IPAG (1-(4-Iodophenyl)-3-(2-adamantyl)guanidine), has been shown to be a tumor suppressor and an inducer of autophagy. nih.gov In pancreatic and prostate cancer cell lines, IPAG has been reported to induce an unfolded protein response. nih.gov Furthermore, IPAG treatment has been found to suppress the phosphorylation of key proteins involved in translation regulation, such as p70S6K, S6, and 4E-BP1, thereby inhibiting cell proliferation. medchemexpress.com

The arylalkylethylenediamine derivative BD-1047 has also been studied for its effects on cancer cells. While it may not directly induce cytotoxicity, it has been shown to cause altered cell morphology. nih.gov In models of bone cancer pain, intrathecal administration of BD-1047 was found to attenuate nociceptive responses. nih.gov

The following interactive data table summarizes the preclinical research findings on the inhibition of cancer cell proliferation and viability by various Sigma-1 receptor antagonists.

CompoundCancer Cell Line(s)Key Findings
Rimcazole Breast cancer (hormone-sensitive and insensitive), Colon cancerInduces caspase-dependent apoptosis; Synergistic effect with p53 in breast cancer growth suppression. nih.govnih.govnih.gov
IPAG Prostate cancer (PC3), Triple-negative breast cancer (MDA-MB-231), Pancreatic cancerInduces apoptosis and autophagy; Causes autolysosomal degradation of PD-L1; Suppresses phosphorylation of translational regulator proteins. frontiersin.orgnih.govmedchemexpress.com
BD-1047 Various tumor cell linesInduces altered cell morphology; Attenuates bone cancer pain in vivo. nih.govnih.govnih.gov
SI 1/13 Prostate cancer (DU145), Glioblastoma (U87MG)Demonstrates significant cytotoxic effects. mdpi.com
Haloperidol Breast cancerProduces a dose-dependent inhibition of cell growth. nih.gov

Immunomodulatory Properties in Cancer Models

Emerging preclinical evidence suggests that Sigma-1 receptor antagonists possess immunomodulatory properties that could be beneficial in the context of cancer therapy. nih.govfrontiersin.org These properties primarily revolve around the modulation of the tumor microenvironment and the regulation of immune checkpoint molecules.

One of the key findings in this area is the ability of Sigma-1 receptor antagonists to downregulate Programmed Death-Ligand 1 (PD-L1). frontiersin.org PD-L1 is a crucial immune checkpoint protein expressed on the surface of many cancer cells that, upon binding to its receptor PD-1 on T cells, suppresses the anti-tumor immune response. nih.gov

The selective Sigma-1 inhibitor IPAG has been shown to cause the autolysosomal degradation of PD-L1 in hormone-insensitive prostate cancer (PC3) and triple-negative breast cancer (MDA-MB-231) cell lines. frontiersin.org This leads to a reduction in the levels of functional PD-L1 on the surface of these cancer cells. frontiersin.orgtandfonline.com Furthermore, genetic knockdown of the Sigma-1 receptor using shRNA also resulted in decreased PD-L1 levels, corroborating the pharmacological findings with IPAG. frontiersin.org

In contrast, activation of the Sigma-1 receptor with the agonist SA4503 has been shown to increase the surface levels of PD-L1. frontiersin.org These findings suggest that inhibiting the Sigma-1 receptor could be a strategy to overcome immune evasion by tumors. By reducing PD-L1 expression, Sigma-1 receptor antagonists may enhance the ability of the immune system, particularly cytotoxic T lymphocytes, to recognize and attack cancer cells. nih.gov

Another aspect of the immunomodulatory effects of Sigma-1 receptor ligands involves the cytokine IL-10. In a lung cancer model, the Sigma-1 receptor agonist PRE-084 was found to promote tumor growth, an effect that was dependent on IL-10. nih.gov Co-treatment with the antagonist BD-1047 blocked this tumor growth-promoting effect, suggesting that Sigma-1 receptor antagonists can interfere with pro-tumoral immune signaling pathways. frontiersin.orgnih.gov

CompoundCancer ModelImmunomodulatory Effect
IPAG Prostate cancer (PC3), Triple-negative breast cancer (MDA-MB-231)Reduces cell surface levels of PD-L1 through autolysosomal degradation. frontiersin.orgtandfonline.com
BD-1047 Lung cancer (in combination with an agonist)Blocks the IL-10-dependent tumor growth-promoting effects of a Sigma-1 receptor agonist. frontiersin.orgnih.gov

Other Emerging Preclinical Applications

Beyond cancer, preclinical research has identified several other potential therapeutic areas for Sigma-1 receptor antagonists, primarily in the realm of neurology.

One of the most promising applications is in the treatment of neuropathic pain . nih.gov Numerous preclinical studies have demonstrated the efficacy of Sigma-1 receptor antagonists in various models of neuropathic pain, including painful diabetic neuropathy and chemotherapy-induced peripheral neuropathy. acs.orgexplorationpub.comexplorationpub.com Compounds such as E-52862 , PV-752 , and AV1066 have shown potent antinociceptive effects in these models. nih.gov A novel antagonist, PW507 , has demonstrated significant efficacy in alleviating mechanical allodynia and thermal hyperalgesia in a rat model of streptozotocin-induced diabetic neuropathy. acs.orgresearchwithrutgers.com

In the context of ischemic stroke , preclinical evidence suggests a neuroprotective role for Sigma-1 receptor antagonists. The antagonist haloperidol , at low doses, has been shown to reduce ischemic lesion volume in a rat model of transient middle cerebral artery occlusion. nih.gov This protective effect is believed to be mediated by the inhibition of oxidative stress-induced cell death. nih.gov Similarly, the selective antagonist BD1063 has also demonstrated protective effects in in vitro models of oxidative stress. nih.gov

There is also growing interest in the potential of Sigma-1 receptor antagonists for neurodegenerative diseases . While much of the research in this area has focused on agonists, some studies suggest a potential role for antagonists. mdpi.comresearchgate.nettouro.edu For instance, in the context of Parkinson's disease, S1R antagonism has been shown to restore the activity of the transient receptor potential canonical (TRPC) channel, promoting dopaminergic neuroprotection. mdpi.com

Therapeutic AreaCompound(s)Preclinical Findings
Neuropathic Pain E-52862, PV-752, AV1066, PW507, BD-1047Attenuation of mechanical allodynia and thermal hyperalgesia in models of diabetic and chemotherapy-induced neuropathy. nih.govacs.orgexplorationpub.comexplorationpub.comresearchwithrutgers.com
Ischemic Stroke Haloperidol, BD1063Reduction of ischemic lesion volume and protection against oxidative stress-induced cell death. nih.gov
Neurodegenerative Diseases Generic AntagonistsPotential for dopaminergic neuroprotection in models of Parkinson's disease. mdpi.com

Structure Activity Relationships and Rational Ligand Design for Selective Sigma 1 Receptor Antagonists

Identification of Key Pharmacophore Features

The foundational model for S1R ligands describes a pharmacophore consisting of a central basic amino group, which is typically protonated at physiological pH, flanked by two hydrophobic regions. researchgate.netnih.gov This general model, first proposed by Glennon and co-workers, has served as a guiding principle for decades. nih.gov High-affinity ligands commonly feature a structure where the nitrogen atom is connected to a phenyl group via a linker, represented as C-N(R)-X-Ph. bohrium.com

The key features of the S1R pharmacophore include:

A Positive Ionizable Group: A basic amine is a crucial feature, forming a key electrostatic interaction within the receptor's binding site. nih.govnih.gov

Two Hydrophobic Regions: These regions flank the basic amine. The primary hydrophobic area is often an aromatic ring, while the secondary hydrophobic site can accommodate various bulky substituents. The distance between the basic nitrogen and the primary hydrophobic region typically ranges from 2.5 to 3.9 Å, while the distance to the secondary region is between 6 and 10 Å. nih.gov

The publication of the S1R crystal structure has allowed for the refinement of these ligand-based models into more precise, structure-based pharmacophores. These newer models incorporate the specific geometry and volume constraints of the receptor's binding pocket, leading to more accurate predictions of ligand affinity. nih.gov

Design and Synthesis of Novel Chemical Scaffolds

Building upon the core pharmacophore, researchers have designed and synthesized a variety of novel chemical scaffolds to develop potent and selective S1R antagonists.

Pyrimidine Scaffolds: A series of pyrimidine-based compounds have been developed as potent S1R antagonists. nih.gov In these structures, the pyrimidine core serves as a key element, and the presence of a basic amine was confirmed to be essential for activity, consistent with the established pharmacophore model. nih.gov One of the most promising derivatives from this class, 5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine (compound 137), demonstrated a very high binding affinity for the S1R. nih.gov

Triazole-Based Scaffolds: Employing structure-based drug design strategies, novel antagonists incorporating a triazole ring have been rationally designed and synthesized. acs.org Compound 10 from this series showed potent S1R binding affinity and high selectivity over the sigma-2 receptor (S2R) and a panel of 87 other human targets. acs.org This scaffold also conferred favorable pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability. acs.org

2-Aryl-4-Aminobutanol Scaffolds: Another successful approach involves the synthesis of antagonists based on a 2-aryl-4-aminobutanol framework. mdpi.com Systematic exploration of substitutions around this core structure led to the identification of (R/S)-RC-752 as a compound with high S1R affinity and functional antagonist activity. mdpi.com

Other Novel Scaffolds: Research has also explored scaffolds such as cis-(+)-N-normetazocine, diazabicyclo[4.3.0]nonane, and 2,7-diazaspiro[3.5]nonane. rsc.orgnih.gov For instance, N-normetazocine derivatives have been synthesized to investigate the role of stereochemistry in their pharmacological profile, with some compounds showing relevant S1R affinity and selectivity over opioid receptors. rsc.org Similarly, the 2,7-diazaspiro[3.5]nonane core has been identified as important for developing S1R compounds with distinct agonist or antagonist profiles. nih.gov

CompoundScaffold TypeS1R Ki (nM)S1R/S2R Selectivity (fold)
Compound 137Pyrimidine1.061344
(R/S)-RC-7522-Aryl-4-Aminobutanol6.2-
Compound 7cis-(+)-N-normetazocine27.5-
Compound 5b2,7-diazaspiro[3.5]nonane13~7.8

Strategies for Enhancing Sigma-1 Receptor Selectivity

Achieving high selectivity for the S1R over the S2R is critical, as co-activity at the S2R can lead to different biological effects, such as pro-apoptotic activity, which may be undesirable for non-cancer therapeutic applications. mdpi.com For chronic conditions like pain, highly selective S1R antagonists are preferred. mdpi.com

One effective strategy is the "benzo-cracking" approach. This involves replacing a conformationally constrained moiety, like a 1,3-benzodioxane ring, with a more flexible 1,3-dioxane nucleus. acs.orgnih.gov This modification can lead to a favorable increase in S1R affinity while slightly reducing S2R affinity, resulting in a dramatic improvement in selectivity. acs.orgnih.gov For example, this approach led to the development of compound 3, which exhibits an exceptionally high selectivity ratio of over 63,000-fold for S1R over S2R. acs.orgnih.gov

Another key strategy is the systematic structure-activity relationship (SAR) analysis around a given scaffold. By making targeted modifications to different parts of a molecule—such as the aromatic ring, the linker, and the basic amine substituent—researchers can identify which functionalities positively or negatively impact S1R affinity and selectivity. mdpi.com For the 2-aryl-4-aminobutanol scaffold, this R-group analysis was crucial in identifying the key features governing affinity and selectivity. mdpi.com Increasing the conformational freedom and the distance between the two main lipophilic portions of a molecule can be detrimental to S1R interaction, suggesting that an optimal spatial arrangement is required for potent and selective binding. nih.gov

Computational Chemistry in Ligand Optimization

Computational chemistry plays a pivotal role in the modern drug discovery process for S1R antagonists. With the crystal structure of the S1R now available (e.g., PDB ID: 5HK1), researchers can move beyond ligand-based models to more accurate structure-based design. nih.govnih.gov

Pharmacophore Modeling: New pharmacophore models can be generated directly from the receptor's crystal structure. These models identify the most important receptor-ligand interactions and include volume restrictions imposed by the binding site's atomic structure, offering a more refined template for ligand design than older, ligand-based models. nih.gov

Molecular Docking: Docking simulations are used to predict how newly designed ligands will bind within the S1R's active site. nih.gov By analyzing the predicted binding poses, chemists can rationalize observed SAR data. For example, docking studies can reveal crucial interactions, such as those between the ligand and specific amino acid residues, that stabilize the complex. nih.govresearchgate.net This information guides the design of new derivatives with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are employed in combination with other computational methods to build predictive models that correlate the chemical structures of compounds with their biological activities. acs.org These models help in prioritizing which novel compounds to synthesize and test, thereby streamlining the optimization process. acs.org

These computational tools allow for the rationalization of affinity profiles and provide a structural basis for optimizing lead compounds, ultimately accelerating the discovery of novel S1R antagonists. nih.govnih.gov

Future Directions and Unanswered Questions in Preclinical Sigma 1 Receptor Antagonist Research

Elucidating Complex Molecular Mechanisms and Interactomes

A primary challenge in the field is the incomplete understanding of the S1R's molecular mechanisms. While it is established that S1Rs act as ligand-operated molecular chaperones, the full scope of their interactions and the downstream consequences of antagonism are still being mapped out.

The S1R interactome, the complete set of proteins with which it interacts, is vast and dynamic, changing in a ligand-dependent manner. Upon activation by agonists or cellular stress, S1Rs can translocate from the endoplasmic reticulum to other cellular locations, including the plasma membrane and nucleus, where they interact with a diverse array of proteins such as ion channels, G-protein-coupled receptors (GPCRs), and kinases. Antagonists are thought to stabilize the receptor in an inactive conformation, preventing these interactions.

Future research must focus on comprehensively defining the S1R interactome under various physiological and pathological conditions, and how different antagonist chemotypes modulate these interactions. Advanced techniques like proximity biotinylation are beginning to shed light on this, identifying hundreds of novel protein interactions. A deeper understanding of these ligand-dependent interactions will be crucial for predicting the therapeutic effects and potential off-target activities of novel S1R antagonists.

Key Unanswered Questions:

How do different classes of S1R antagonists differentially modulate the S1R interactome?

What are the specific downstream signaling pathways affected by antagonist-induced changes in S1R interactions?

How does the S1R interactome differ across various cell types and disease states?

Development of Highly Selective Ligands with Optimized Preclinical Profiles

The development of highly selective S1R antagonists with favorable pharmacokinetic profiles is a critical ongoing effort. Early research was often confounded by the use of non-selective ligands, such as haloperidol (B65202), which exhibit affinity for other receptors, making it difficult to attribute observed effects solely to S1R antagonism.

While several highly selective antagonists have been developed and are used as research tools, the optimization of their preclinical profiles for drug development remains a priority. This includes improving metabolic stability, oral bioavailability, and brain penetrability, while minimizing off-target effects. The recent elucidation of the S1R crystal structure has provided a valuable tool for structure-based drug design, enabling the rational design of novel ligands with improved properties.

The development of PET ligands, such as [¹⁸F]FTC-146, represents a significant advancement, allowing for in vivo imaging of S1R expression and occupancy. This technology is invaluable for preclinical studies, aiding in the selection of drug candidates and the determination of appropriate dosing regimens for clinical trials.

CompoundKi (nM) for S1RSelectivity over S2RKey Feature
Haloperidol2.3LowEarly, non-selective antagonist
BD-1047<10HighWidely used research tool
BD-1063<10HighSelective research tool
PD-1444180.08HighUsed to obtain S1R crystal structure
E-52862-HighAdvanced to Phase II clinical trials for pain
SI 1/28-423-foldDemonstrated efficacy in preclinical pain models

Data sourced from multiple preclinical studies.

Investigation of Combination Therapeutic Strategies

The unique mechanism of action of S1R antagonists makes them attractive candidates for combination therapies. Preclinical studies have shown that S1R antagonists can enhance the analgesic effects of opioids without increasing their undesirable side effects, such as tolerance and dependence. This suggests that co-administration of an S1R antagonist could allow for lower, more effective doses of opioids, improving their therapeutic index.

The interplay between the sigma-1 and sigma-2 receptor systems also presents an intriguing area for investigation. While structurally distinct, these receptors are often co-expressed and can be modulated by some of the same ligands. Exploring the therapeutic potential of combined S1R and S2R antagonism, or the use of an S1R antagonist with a sigma-2 receptor agonist, could lead to novel treatment paradigms for a variety of conditions, including cancer and neuropathic pain.

Further preclinical research is needed to systematically evaluate these and other combination strategies, elucidating the underlying mechanisms of synergy and identifying the most promising therapeutic pairings.

Advanced Preclinical Models for Translational Research

The translation of preclinical findings to clinical success is a major hurdle in drug development. For S1R antagonists, the use of more sophisticated and clinically relevant preclinical models is essential for improving predictive validity.

This includes the use of animal models that more accurately recapitulate the complex pathophysiology of human diseases, such as models of neuropathic pain induced by chemotherapy or diabetes. For instance, the streptozotocin-induced diabetic rat model is being used to evaluate the efficacy of novel S1R antagonists for painful diabetic neuropathy.

In addition to in vivo models, the use of human-derived in vitro systems, such as induced pluripotent stem cell (iPSC)-derived neurons from patients with specific disorders, can provide valuable insights into the effects of S1R antagonists in a more disease-relevant context. The use of knockout mice has also been instrumental in validating the role of S1R in various physiological processes and predicting the effects of antagonist ligands.

By employing a combination of advanced in vivo and in vitro models, researchers can gain a more comprehensive understanding of the therapeutic potential and limitations of S1R antagonists, ultimately facilitating their successful translation to the clinic.

Q & A

Q. What is the mechanistic basis for Sigma-1 receptor antagonist 2 binding to Sigma-1 receptors, and how does GTP sensitivity influence this interaction?

Sigma-1 receptor antagonists exhibit GTP-sensitive high-affinity binding, suggesting coupling to G proteins. Antagonist binding assays should include GTP or analogs (e.g., GTPγS) to assess modulation of affinity. For example, GTP reduces antagonist binding affinity, indicating receptor-G protein interactions. Use radioligand displacement assays (e.g., with [³H]-ligands like IPAG or rimcazole) in membrane preparations to quantify GTP effects on binding kinetics .

Q. How can researchers validate the selectivity of this compound for Sigma-1 versus Sigma-2 receptors?

Perform competitive binding assays using selective radioligands for Sigma-1 (e.g., ³H-pentazocine) and Sigma-2 (e.g., [³H]DTG in the presence of unlabeled Sigma-1 blockers). Compare Ki values across receptor subtypes. For example, Sigma-1 receptor antagonist 3 (a structural analog) shows Ki = 1.14 nM for Sigma-1 vs. 1239 nM for Sigma-2, confirming selectivity .

Q. What cellular models are appropriate for studying this compound in neuropsychiatric disorders?

Use PC12 cells to assess neurite outgrowth modulation via Sigma-1 receptors. Pretreat cells with nerve growth factor (NGF) and co-administer antagonists to evaluate inhibition of intracellular Ca²⁺ signaling. Validate results with Sigma-1 knockout models or selective antagonists like NE-100 .

Advanced Research Questions

Q. How can contradictory findings on Sigma-1 antagonist efficacy in viral replication (e.g., SARS-CoV-2) be resolved?

Studies show Sigma-1 antagonists like haloperidol inhibit SARS-CoV-2 replication, but potency does not correlate with receptor affinity (e.g., chlorpromazine has lower Ki but higher antiviral activity). To resolve this, use siRNA-mediated SIGMAR1 knockdown to isolate receptor-dependent effects. Combine antiviral assays (e.g., plaque reduction) with binding studies to identify off-target mechanisms .

Q. What experimental designs address the dual role of Sigma-1 antagonists in modulating calcium signaling and chaperone activity?

Employ fluorescence-based calcium imaging (e.g., Fluo-4 AM) in cells treated with antagonists to measure intracellular Ca²⁺ changes. Parallelly, use co-immunoprecipitation to assess antagonist effects on Sigma-1/BiP dissociation, which regulates chaperone activity. For example, antagonists like NE-100 reinforce Sigma-1/BiP binding, unlike agonists .

Q. How do researchers differentiate functional selectivity between Sigma-1 antagonism and off-target hERG channel inhibition?

Screen for hERG liability using patch-clamp electrophysiology or thallium flux assays. For Sigma-1 receptor antagonist 3, hERG IC₅₀ = 1.54 µM, indicating potential cardiotoxicity at higher doses. Prioritize analogs with >10-fold selectivity (Sigma-1 Ki vs. hERG IC₅₀) .

Q. What behavioral assays best capture the antipsychotic-like effects of Sigma-1 antagonists in schizophrenia models?

Use phencyclidine (PCP)-induced prepulse inhibition (PPI) deficits and social withdrawal in mice. Administer antagonists (e.g., BD1047) pre- or post-PCP to assess reversal of deficits. Validate receptor specificity using Sigma-1 knockout mice or co-administration with agonists .

Q. How can conflicting data on SSRIs (e.g., fluvoxamine vs. sertraline) acting as Sigma-1 agonists/antagonists be addressed?

Conduct in vitro functional assays (e.g., NGF-induced neurite outgrowth) with SSRIs ± Sigma-1 antagonists. Fluvoxamine enhances neurite sprouting (agonist-like), blocked by NE-100, while sertraline lacks this effect, suggesting antagonist properties. Pair these with radioligand binding to clarify direct receptor interactions .

Methodological Considerations

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of Sigma-1 antagonists?

Assess brain penetrance via plasma/brain partition ratios (e.g., LC-MS quantification). Monitor metabolites for off-target activity. For example, S1RA (E-52862) shows high oral bioavailability and brain exposure, making it suitable for in vivo neurobehavioral studies .

Q. How do researchers control for Sigma-1 receptor heterogeneity across experimental models?

Use species-specific primers to confirm receptor expression (e.g., human vs. rodent SIGMAR1). In transgenic models, validate Sigma-1 knockout efficiency via Western blot. For cell lines, ensure endogenous receptor expression (e.g., SH-SY5Y cells) or use transient transfection .

Q. What statistical approaches are recommended for analyzing dose-response discrepancies in antagonist studies?

Apply non-linear regression (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For behavioral data, employ mixed-effects models to account for inter-animal variability .

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